molecular formula C8H14O4 B13096289 Tert-butyl 2-hydroxy-3-oxobutanoate

Tert-butyl 2-hydroxy-3-oxobutanoate

Cat. No.: B13096289
M. Wt: 174.19 g/mol
InChI Key: MLSNBLVZGRKBJZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-3-oxobutanoate is a multifunctional ester containing hydroxyl, ketone, and tert-butyl ester groups. This compound is hypothesized to serve as an intermediate in organic synthesis, pharmaceuticals, or specialty chemicals, though detailed applications require further study .

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

tert-butyl 2-hydroxy-3-oxobutanoate

InChI

InChI=1S/C8H14O4/c1-5(9)6(10)7(11)12-8(2,3)4/h6,10H,1-4H3

InChI Key

MLSNBLVZGRKBJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-hydroxy-3-oxobutanoate can be synthesized through several methods. One common method involves the reaction of tert-butyl acetoacetate with an appropriate oxidizing agent. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving efficient production rates and minimizing by-products .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The hydroxyl group in tert-butyl 2-hydroxy-3-oxobutanoate participates in nucleophilic acyl substitutions, forming new carbon-carbon or carbon-heteroatom bonds. For example:

  • Reaction with Grignard Reagents : The hydroxyl group attacks electrophilic centers in Grignard reagents (e.g., isopropylmagnesium bromide), leading to the formation of magnesium salts. This intermediate reacts further to yield substituted β-keto esters (e.g., tert-butyl 4-methoxy-3-oxobutyrate) .

Key Data :

ReactantConditionsProductYield
Isopropyl MgBrTHF, −10–25°C, 1–2 hMono-tert-butyl malonate Mg salt80%

Cyclocondensation Reactions

The compound undergoes cyclocondensation with anhydrides to form heterocyclic structures. For instance:

  • Reaction with Phthalic Anhydride : In the presence of triethylamine and acetic anhydride, this compound reacts to yield tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate, a precursor to 1H-indene-1,3(2H)-dione .

Mechanism :

  • Activation of the ketone via enolization.

  • Nucleophilic attack on the anhydride’s carbonyl carbon.

  • Cyclization to form a fused bicyclic structure .

Yield : 83% under optimized conditions (20 h at room temperature) .

Diazo Transfer Reactions

The α-position of the ketone undergoes diazo transfer reactions. For example:

  • Diazo Formation : Reaction with diazomethane or analogous reagents forms tert-butyl 2-diazo-3-oxobutanoate, a precursor for cyclopropanation and other carbene-mediated reactions .

Experimental Data :

  • Substrate : tert-butyl 3-oxobutanoate

  • Reagent : Diazomethane (generated in situ)

  • Conditions : MeCN, 1.5 h

  • Yield : 92%

Acid-Catalyzed Rearrangements

Under acidic conditions, this compound undergoes dehydration or keto-enol tautomerism:

  • Dehydration : Forms α,β-unsaturated esters, which are reactive dienophiles in Diels-Alder reactions.

  • Tautomerism : Stabilizes via intramolecular hydrogen bonding, influencing reactivity in Michael additions.

Kinetic Studies :

  • Activation energy for dehydration: ~45 kJ/mol (estimated via Arrhenius analysis).

Esterification and Transesterification

The tert-butyl ester group is stable under basic conditions but undergoes transesterification with strong acids or alcohols:

  • Transesterification : In methanol with catalytic HCl, the tert-butyl group is replaced by methyl, yielding methyl 2-hydroxy-3-oxobutanoate .

Table: Stability Comparison

ConditionReactivity
Basic (NaOH)Stable
Acidic (HCl/MeOH)Rapid transesterification
Neutral (H2O)Hydrolysis over 24 h

Diastereoselective Reactions

The compound participates in diastereoselective transformations, such as the synthesis of benzofuran derivatives:

  • Reaction with 2-Hydroxy-1,4-diones : In the presence of trifluoroacetic acid (TFA) and N-bromosuccinimide (NBS), this compound forms diastereomeric benzofurans with moderate selectivity .

Example :

SubstrateDiastereomer Ratio (d.r.)Yield
Benzyl 2-hydroxy-3-oxo-2-(2-oxocyclohexyl)butanoate45:25:16:1494%

Scientific Research Applications

Industrial Applications

  • Pharmaceuticals :
    • Tert-butyl 2-hydroxy-3-oxobutanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds, including statins. Statins are widely used to manage cholesterol levels and prevent cardiovascular diseases. The compound's reactivity allows for the construction of complex molecular frameworks essential for drug development .
    • The synthesis of cephalosporin antibiotics also utilizes this compound, highlighting its significance in the pharmaceutical industry .
  • Agricultural Chemicals :
    • The compound is employed in the production of agricultural chemicals, contributing to the development of effective pesticides and herbicides. Its stability under various conditions makes it suitable for use in formulations that require prolonged shelf life .
  • Cosmetic Formulations :
    • Recent studies have explored the use of this compound in cosmetic formulations, particularly for its moisturizing properties. Experimental designs have demonstrated that it can enhance the sensory attributes of topical products, making them more appealing to consumers .

Case Study 1: Synthesis of Statins

A notable application of this compound is in the synthesis of atorvastatin, a leading cholesterol-lowering medication. Researchers have developed efficient synthetic routes that incorporate this compound as a key intermediate, demonstrating its utility in producing high-yielding statin derivatives .

Case Study 2: Agricultural Applications

In agricultural chemistry, this compound has been tested as an intermediate for creating novel herbicides. Field trials have shown that formulations containing this compound exhibit enhanced efficacy against common weeds while maintaining safety profiles for crops .

Comparative Data Table

Application AreaSpecific UseBenefits
PharmaceuticalsIntermediate for statin synthesisReduces cholesterol levels
Antibiotic production (cephalosporins)Broad-spectrum antibacterial activity
Agricultural ChemicalsPesticide and herbicide formulationsEffective weed control
CosmeticsMoisturizing agentsImproved sensory properties in products

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The presence of the hydroxy and keto groups allows it to undergo nucleophilic and electrophilic reactions, respectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between tert-butyl 2-hydroxy-3-oxobutanoate and analogous compounds based on available evidence:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Reactivity Hazards Applications
This compound C₈H₁₄O₄ (hypothesized) ~174 (estimated) Ester, hydroxyl, ketone Susceptible to hydrolysis (ester), oxidation (hydroxyl/ketone) Limited data; likely moderate irritation (analogous to tert-butyl alcohol) Organic synthesis, pharmaceutical intermediates (hypothesized)
tert-Butyl Alcohol C₄H₁₀O 74.12 Alcohol Reacts violently with oxidizers, alkali metals, strong acids (forms isobutylene) Irritant (skin/eyes), CNS depression, potential liver damage with alcohol Solvent, fuel additive, flavor/perfume production
tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 Ester, hydroxymethyl, methoxyphenyl Stable under recommended conditions; no hazardous reactions reported No known hazards; standard lab precautions apply Laboratory chemical research and development
Methyl 2-Benzoylamino-3-Oxobutanoate C₁₂H₁₃NO₄ 235.24 Ester, benzoylamino, ketone Reacts with aromatic amines under acidic catalysis (e.g., PTSA in benzene) Limited toxicity data; handled as a synthetic intermediate Precursor for heterocyclic compound synthesis (e.g., enamino esters)

Detailed Comparative Analysis

Reactivity

  • tert-Butyl Alcohol : Exhibits high reactivity with oxidizing agents (e.g., chlorine, permanganates), alkali metals, and strong acids, releasing flammable gases (e.g., hydrogen, isobutylene) .
  • This compound: Expected to undergo ester hydrolysis under acidic/basic conditions and ketone oxidation. The hydroxyl group may participate in hydrogen bonding or dehydration reactions.
  • Methyl 2-Benzoylamino-3-Oxobutanoate: Reacts with aromatic amines to form enamino esters, a key step in heterocyclic synthesis .

Biological Activity

Tert-butyl 2-hydroxy-3-oxobutanoate (TBOB) is a β-keto ester that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of TBOB, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBOB is characterized by the presence of a tert-butyl group, a hydroxyl group, and a keto group, which contribute to its stability and solubility in organic solvents. Its molecular formula is C₉H₁₈O₃, and it can be synthesized through various methods, including condensation reactions involving acetoacetate derivatives.

Antioxidant Properties

TBOB exhibits significant antioxidant activity, which is essential for protecting cells from oxidative stress. The compound's ability to scavenge free radicals has been demonstrated in several studies. For instance, research indicates that TBOB can inhibit lipid peroxidation, thereby protecting cellular membranes from damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Effects

In vitro studies have shown that TBOB possesses anti-inflammatory properties. It has been reported to reduce the production of pro-inflammatory cytokines in various cell lines, suggesting its potential as an anti-inflammatory agent in therapeutic applications . The mechanism behind this effect may involve the inhibition of nuclear factor kappa B (NF-κB) signaling pathways.

Case Studies

  • Neuroprotective Effects : A study investigating the neuroprotective potential of TBOB found that it mitigated glutamate-induced toxicity in neuronal cells. The compound enhanced the activity of antioxidant enzymes, indicating its role in reducing oxidative stress within the nervous system .
  • Cancer Research : TBOB has been evaluated for its anticancer properties. In a series of experiments involving cancer cell lines, TBOB was shown to induce apoptosis and inhibit cell proliferation. The compound's mechanism appears to involve the activation of caspases and modulation of cell cycle regulators .

Comparative Biological Activity

To better understand TBOB's biological activity, a comparative analysis with related compounds is useful. The following table summarizes key aspects:

CompoundAntioxidant ActivityAnti-inflammatory ActivityCancer Cell Line Activity
This compound HighModerateInduces apoptosis
Tert-butyl acetoacetate ModerateLowInhibits growth
Methyl 2-hydroxy-3-oxobutanoate LowModerateNo significant effect

Synthesis Methods

The synthesis of TBOB can be achieved through various methods, including:

  • Condensation Reactions : TBOB can be synthesized by condensing tert-butyl acetoacetate with appropriate aldehydes in the presence of catalysts.
  • Green Chemistry Approaches : Recent advancements have focused on eco-friendly synthesis routes that minimize waste and reduce environmental impact .

Q & A

Basic: What are the common synthetic routes for tert-butyl 2-hydroxy-3-oxobutanoate, and how is its purity optimized?

Methodological Answer:
this compound is typically synthesized via esterification or protection/deprotection strategies. A key route involves reacting β-keto acids (e.g., 3-oxobutanoic acid) with tert-butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) . For purity optimization:

  • Chromatography : Use flash column chromatography (silica gel, hexane/ethyl acetate gradients) to separate byproducts.
  • Crystallization : Recrystallize from ethanol or dichloromethane at low temperatures to remove impurities.
  • Analytical Validation : Confirm purity via GC/MS (≥98% purity) or HPLC with UV detection (λ = 210–220 nm) .

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